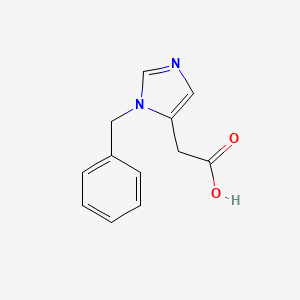

(3-Benzyl-3h-imidazol-4-yl)-acetic acid

Description

Properties

Molecular Formula |

C12H12N2O2 |

|---|---|

Molecular Weight |

216.24 g/mol |

IUPAC Name |

2-(3-benzylimidazol-4-yl)acetic acid |

InChI |

InChI=1S/C12H12N2O2/c15-12(16)6-11-7-13-9-14(11)8-10-4-2-1-3-5-10/h1-5,7,9H,6,8H2,(H,15,16) |

InChI Key |

NUIXSNXHZXMQMB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC=C2CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Multi-Component One-Pot Synthesis of Benzyl-Substituted Imidazoles

A practical and efficient approach to synthesize benzyl-substituted imidazole derivatives, including (3-Benzyl-3H-imidazol-4-yl)-acetic acid analogs, is via a one-pot four-component reaction. This method involves:

- Reactants: 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, aromatic aldehydes, benzyl amine, and ammonium acetate.

- Solvent: Absolute ethanol.

- Conditions: Reflux at approximately 110°C for 6–7 hours.

- Mechanism: Initial formation of imine from aldehyde and benzyl amine, nucleophilic addition to bromoacetyl derivative, followed by intramolecular cyclization to form the imidazole ring.

Yields: Generally high, ranging from 70% to 90% depending on substituents on the aromatic aldehyde.

| Entry | Aromatic Aldehyde Substituents | Product Yield (%) | Reaction Time (hours) |

|---|---|---|---|

| 1 | R1=H, R2=H, R3=OCH3 | 85 | 6 |

| 3 | R1=H, R2=H, R3=H | 75 | 7 |

| 9 | R1=H, R2=H, R3=Br | 90 | 6 |

Source: Adapted from multi-component synthesis studies of 1,2,4-trisubstituted imidazoles

N-Alkylation of Imidazole with Benzyl Chloroacetate Followed by Hydrolysis

This classical method involves two main steps:

- Step 1: N-alkylation of imidazole with benzyl chloroacetate (generated in situ from benzyl alcohol and chloroacetyl chloride) to form benzyl ester of imidazol-1-yl-acetic acid.

- Step 2: Hydrolysis of the benzyl ester to yield (3-Benzyl-3H-imidazol-4-yl)-acetic acid.

Hydrolysis can be performed either by:

- Catalytic hydrogenation (debenzylation) using 10% Pd/C under mild conditions.

- Acidic hydrolysis using 10% hydrochloric acid.

This method is well-established but involves aqueous hydrolysis steps which can complicate purification.

Alkylation Using tert-Butyl Chloroacetate and Non-Aqueous Ester Cleavage

An improved and practical synthesis route avoids aqueous hydrolysis by:

- Reacting imidazole with tert-butyl chloroacetate in the presence of potassium carbonate in refluxing ethyl acetate to yield the tert-butyl ester intermediate.

- Cleaving the tert-butyl ester non-aqueously with titanium tetrachloride (TiCl4) in dichloromethane at low temperature.

- Quenching with isopropanol to afford the hydrochloride salt of imidazol-1-yl-acetic acid.

This method provides higher yields (~75%) and avoids complications related to aqueous hydrolysis.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| N-alkylation | Imidazole, tert-butyl chloroacetate, K2CO3, reflux in ethyl acetate | 75 | Efficient alkylation |

| Ester cleavage (non-aqueous) | TiCl4 in CH2Cl2, low temperature, quench with i-PrOH | - | Avoids aqueous hydrolysis |

Source: Adapted from synthesis of imidazol-1-yl-acetic acid hydrochloride

Benzimidazole Derivative Preparation via Stobbe Condensation and Cyclization

Although primarily focused on benzimidazole derivatives, a related synthetic strategy involves:

- Stobbe condensation between appropriate keto and ester compounds in the presence of bases like potassium tert-butoxide or sodium methoxide.

- Cyclization in the presence of bases such as potassium carbonate or triethylamine to form the imidazole ring.

- Use of solvents like methanol, ethanol, or methylene chloride under controlled temperatures (23–55°C).

This method is advantageous for large-scale production due to the use of low-cost starting materials and avoidance of hazardous reagents.

Note: This approach is more general for benzimidazole structures but may be adapted for imidazole derivatives with benzyl and acetic acid substituents.

Comparative Summary of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Multi-component one-pot synthesis | Bromoacetyl derivative, benzyl amine, aldehyde, ammonium acetate | Reflux in ethanol, 6–7 h | 70–90 | High yield, one-pot, simple | Limited to substituted derivatives |

| N-alkylation with benzyl chloroacetate | Imidazole, benzyl chloroacetate | Room temp to reflux, hydrolysis | Moderate | Established method | Requires aqueous hydrolysis |

| Alkylation with tert-butyl chloroacetate | Imidazole, tert-butyl chloroacetate, K2CO3, TiCl4 cleavage | Reflux in ethyl acetate, low-temp cleavage | ~75 | Avoids aqueous hydrolysis, high yield | Requires TiCl4 handling |

| Stobbe condensation and cyclization | Keto-esters, bases (K tert-butoxide, K2CO3) | Mild temperatures (23–55°C) | Good | Suitable for scale-up, low-cost | More steps, less direct for target |

Research Results and Notes

- The multi-component synthesis method yields a variety of benzyl-substituted imidazoles with good to excellent yields, demonstrating versatility in substituent tolerance.

- The tert-butyl chloroacetate alkylation method provides a cleaner process by avoiding aqueous hydrolysis, which is beneficial for industrial scale-up.

- The benzimidazole preparation patent highlights the use of safer reagents and conditions suitable for large-scale production, which could be adapted for related imidazole derivatives.

- Reaction conditions such as base choice, solvent, temperature, and molar ratios critically influence yield and purity.

- Purification typically involves solvent extraction, recrystallization, or filtration of precipitated solids.

Chemical Reactions Analysis

Types of Reactions

(3-Benzyl-3h-imidazol-4-yl)-acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can lead to the formation of reduced imidazole compounds.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions include various imidazole derivatives, which can be further utilized in different applications.

Scientific Research Applications

(3-Benzyl-3h-imidazol-4-yl)-acetic acid is a chemical compound with the molecular formula and a molecular weight of 216.23588 . Research literature describes its use in synthesizing related compounds with potential therapeutic applications .

Scientific Research Applications

(3-Benzyl-3h-imidazol-4-yl)-acetic acid is primarily used as a chemical intermediate in synthesizing various imidazole-derived compounds . These compounds have been investigated for their potential as dual binders of human Insulin-Degrading Enzyme (IDE) .

Role in IDE Inhibition Research

Structure-activity relationship studies Researchers have explored the structure-activity relationships of imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids to identify potential inhibitors of IDE . These studies involved synthesizing and testing numerous analogues of (3-Benzyl-3h-imidazol-4-yl)-acetic acid to determine the structural requirements for IDE inhibition .

Key Structural Features The carboxylic acid, imidazole ring, and tertiary amine groups within the molecular structure are critical for activity . Researchers have modified other parts of the molecule to optimize activity, solubility, lipophilicity, and stability in plasma and microsomes .

Examples of Analogs Analogs of (3-Benzyl-3h-imidazol-4-yl)-acetic acid, such as compounds 44 (BDM43079) and 48 (BDM43124), have been identified as useful chemical probes for exploring IDE's role in diseases like Alzheimer's .

Synthesis of Imidazole Derivatives

(3-Benzyl-3h-imidazol-4-yl)-acetic acid is a precursor in synthesizing various imidazole derivatives . These syntheses often involve reactions to modify the acetic acid moiety or the benzyl group attached to the imidazole ring .

- Variations in Synthesis Various synthetic routes have been employed to create analogues with different properties. These include alkylation, acylation, and অন্যান্য modifications to the imidazole ring and acetic acid side chain .

- Reaction Conditions Reactions often involve converting iminodiacetic acid precursors to cyclic anhydrides, which then react with histidine derivatives to form amide compounds . Protecting groups are used to control the reactivity of different functional groups during synthesis .

α1A Agonists

Mechanism of Action

The mechanism of action of (3-Benzyl-3h-imidazol-4-yl)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to active sites of enzymes, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally or functionally related compounds, including acetic acid-modified biochar (ASBB), imidazole derivatives, and other carboxylic acid-containing ligands. Key parameters such as adsorption capacity, functional group interactions, and structural properties are analyzed.

Table 1: Structural and Functional Comparison

| Compound | Key Functional Groups | Surface Area (BET, m²/g) | Adsorption Capacity (mg/g) | Primary Interaction Mechanism |

|---|---|---|---|---|

| (3-Benzyl-3H-imidazol-4-yl)-acetic acid | -COOH, benzyl, imidazole | N/A* | N/A* | Coordination, hydrogen bonding |

| Acetic acid-modified biochar (ASBB) | -COOH, -OH, porous carbon | 312.5 (ASBB) vs. 89.7 (SBB) | 97.8% U(VI) removal | Monodentate coordination with U(VI) |

| Benzoic acid derivatives | -COOH, aromatic rings | 50–150 | 50–100 (for U(VI)) | Electrostatic, π-π interactions |

| Imidazole-based polymers | Imidazole, -NH | 200–400 | 80–120 (for heavy metals) | Chelation, ion exchange |

The table extrapolates based on structural analogs and functional group behavior .

Key Research Findings:

Functional Group Efficacy ASBB: Acetic acid modification introduces -COOH groups, increasing uranium adsorption by 35% compared to unmodified sludge-based biochar (SBB). FTIR and XPS confirmed U(VI) binding via monodentate coordination with -COO⁻ groups . Imidazole Derivatives: Imidazole’s nitrogen atoms enable chelation with transition metals. For example, imidazole-functionalized polymers achieve >90% removal of Cu(II) and Pb(II) via ligand-to-metal charge transfer .

Adsorption Kinetics

- ASBB achieves equilibrium within 5 minutes for U(VI) adsorption, attributed to its expanded porosity (average pore diameter: 3.8 nm vs. 2.1 nm for SBB) and enhanced surface accessibility .

- By contrast, unfunctionalized biochar (SBB) requires >30 minutes for equilibrium, highlighting the critical role of acetic acid in pore-structure modification .

pH Sensitivity

- (3-Benzyl-3H-imidazol-4-yl)-acetic acid’s -COOH group deprotonates at pH > 4.5, favoring ionic interactions. Similarly, ASBB’s uranium adsorption peaks at pH 6.0, where -COO⁻ dominates and competes with H⁺ for U(VI) binding .

Reusability ASBB retains 93% U(VI) removal efficiency after five adsorption-desorption cycles using HCl (2 M). This contrasts with non-regenerable imidazole-based adsorbents, which lose ~40% capacity after three cycles .

Mechanistic Insights and Limitations

- ASBB vs. (3-Benzyl-3H-imidazol-4-yl)-acetic Acid : While both leverage -COOH for metal binding, ASBB’s carbon matrix provides mechanical stability and porosity absent in the standalone compound. However, the imidazole-benzyl moiety in the latter may offer selective binding for smaller ions (e.g., Cu²⁺, Zn²⁺) due to steric and electronic effects .

- Limitations : The evidence lacks direct studies on (3-Benzyl-3H-imidazol-4-yl)-acetic acid’s adsorption performance. Extrapolations are based on structural analogs, necessitating experimental validation.

Q & A

Q. What synthetic strategies are recommended for (3-Benzyl-3H-imidazol-4-yl)-acetic acid, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves coupling benzyl groups to imidazole-acetic acid precursors via nucleophilic substitution or cross-coupling reactions. For example, benzylation of imidazole intermediates using benzyl halides in the presence of a base (e.g., K₂CO₃) under reflux conditions can yield the target compound. Efficiency optimization includes:

- Catalyst Screening : Use Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling if aromatic halides are involved .

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.

- Purification : Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC for high-purity isolation .

Q. How can the purity and structural integrity of (3-Benzyl-3H-imidazol-4-yl)-acetic acid be validated?

- Methodological Answer : Combine chromatographic and spectroscopic techniques:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of 0.1% TFA in water/acetonitrile (70:30). Compare retention times against standards .

- NMR : Key signals include:

- Imidazole protons: δ 7.2–7.8 ppm (aromatic region).

- Benzyl CH₂: δ 4.5–5.0 ppm.

- Acetic acid carbonyl: δ 170–175 ppm in ¹³C NMR .

- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion [M+H]⁺ (e.g., m/z 233.1 for C₁₂H₁₂N₂O₂).

Q. What functional group analysis methods are critical for characterizing (3-Benzyl-3H-imidazol-4-yl)-acetic acid derivatives?

- Methodological Answer :

- FT-IR : Confirm carboxylic acid (O-H stretch: 2500–3300 cm⁻¹; C=O: 1680–1720 cm⁻¹) and imidazole ring (C=N: 1500–1600 cm⁻¹) .

- Potentiometric Titration : Determine pKa of the acetic acid moiety using NaOH titration with phenolphthalein (equivalence point at pH ~8.2) .

Advanced Research Questions

Q. How can contradictory data between NMR and mass spectrometry during structural elucidation be resolved?

- Methodological Answer : Contradictions often arise from isotopic patterns, adduct formation, or degradation. Strategies include:

- High-Resolution MS (HRMS) : Confirm exact mass (e.g., m/z 233.0922 for C₁₂H₁₂N₂O₂) to rule out adducts .

- Tandem MS (MS/MS) : Fragment ions (e.g., loss of COOH or benzyl group) validate connectivity.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign protons/carbons unambiguously .

Q. What computational approaches are effective for predicting the reactivity or binding interactions of (3-Benzyl-3H-imidazol-4-yl)-acetic acid?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Parameterize force fields for imidazole and carboxylate groups .

- MD Simulations : Assess stability of ligand-protein complexes in solvated systems (e.g., GROMACS) .

Q. How can metabolic flux analysis (MFA) be applied to study biosynthesis or degradation pathways of this compound in microbial systems?

- Methodological Answer :

- Isotopic Labeling : Feed ¹³C-glucose or ¹³C-ethanol to trace carbon flow into the acetic acid moiety.

- Flux Balance Analysis (FBA) : Construct genome-scale metabolic models (e.g., using COBRA Toolbox) to predict pathway utilization under varying conditions .

- Enzyme Activity Assays : Quantify ADH (alcohol dehydrogenase) and ALDH (aldehyde dehydrogenase) activity in Acetobacter strains to correlate with acetic acid yield .

Q. What experimental designs address discrepancies in reported bioactivity data for imidazole-acetic acid derivatives?

- Methodological Answer :

- Dose-Response Curves : Test compounds across a logarithmic concentration range (e.g., 1 nM–100 µM) to establish EC₅₀/IC₅₀ values.

- Control for pH Effects : Buffered solutions (pH 7.4) prevent false activity from acidic dissociation .

- Orthogonal Assays : Combine enzymatic (e.g., fluorescence-based) and cell-based (e.g., luciferase reporter) assays to cross-validate results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.